5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h3H,1-2H2,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMVYWXGZUMIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393585-07-3 | |
| Record name | 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5,6 Dihydro 1h Pyrazolo 3,4 C Pyridin 7 4h One and Its Derivatives
Multi-Step Synthetic Approaches for the Pyrazolopyridinone Ring System
Multi-step synthesis provides a rational and controllable pathway to the pyrazolopyridinone core, allowing for the precise installation of desired functional groups through a sequence of distinct chemical transformations.
Cyclization Reactions in the Formation of the Core Scaffold
Cyclization reactions are fundamental to the construction of the bicyclic pyrazolopyridinone system. These reactions involve the intramolecular formation of one or both rings of the core scaffold from a suitably functionalized acyclic or monocyclic precursor.
A common strategy involves the cyclocondensation of β-keto esters with hydrazine (B178648) derivatives to form the pyrazolin-5-one ring. semanticscholar.org For instance, α-acylated ethyl acetoacetates can be treated with hydrazine in ethanol (B145695) to yield the corresponding pyrazolin-5-one. semanticscholar.org This intermediate can then undergo further reactions to form the fused pyridine (B92270) ring. Another approach is the copper-mediated cyclization of hydrazine with enediynones, which has been used to synthesize pyrazolo[1,5-a]pyridines. rsc.org Similarly, iodine-mediated electrophilic cyclization of intermediates like 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles can produce 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, which are precursors to a variety of substituted derivatives. mdpi.com
Reductive cyclization is another key strategy. For example, the reaction of 4-(2-nitrobenzylidene)pyrazolin-5-ones with trialkyl phosphites can lead to the formation of pyrazolo[3,4-b]quinoline derivatives. mdpi.com Furthermore, the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines has been achieved through the cyclization of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a zirconium tetrachloride catalyst. mdpi.com
| Precursor(s) | Reagents/Conditions | Product Type | Reference |
| α-Acylated Ethyl Acetoacetates, Hydrazine | Ethanol | Pyrazolin-5-one | semanticscholar.org |
| Enediynones, Hydrazine | Copper Chloride | Pyrazolo[1,5-a]pyridine | rsc.org |
| 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | I₂, K₃PO₄ or NaHCO₃, DCM | 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | mdpi.com |
| 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated Ketones | ZrCl₄, DMF/EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
Condensation Reactions Utilizing Key Precursors
Condensation reactions are a cornerstone in the synthesis of the pyrazolopyridinone ring system, typically involving the reaction of two or more molecules with the elimination of a small molecule, such as water or ethanol. A widely used method is the acid-catalyzed condensation of aminopyrazoles with β-ketoesters. nih.govresearchgate.net This approach, while direct, can sometimes suffer from low yields. nih.gov
The reaction of 3-amino-pyrazoles with reagents like methyl propiolate can be used to synthesize pyrazolo[3,4-b]pyridin-6-one isomers. researchgate.net Similarly, treating 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a classic strategy for creating the fused pyridine ring. mdpi.com Another variation involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones), which initially forms a dihydropyrazolopyridinone intermediate. nih.gov The most common method for pyrazole (B372694) synthesis involves the condensation reaction of hydrazine with α,β-unsaturated carbonyl compounds. longdom.org
Annulation Strategies for Pyrazolo[3,4-c]pyridin-7(4H)-one Construction
Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for constructing the pyrazolopyridinone scaffold. These methods often provide high regioselectivity. One prominent example is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through an initial attack of the amino group on the enol ether, followed by elimination of ethanol and a subsequent nucleophilic attack on an ester group to close the pyridine ring. nih.gov
Another versatile approach involves the reaction of 5-aminopyrazole with α,β-unsaturated ketones. This reaction is believed to proceed via a Michael addition, where the nucleophilic C4 of the pyrazole attacks the β-carbon of the ketone. The amino group then attacks the carbonyl, leading to cyclization, dehydration, and subsequent aromatization to form the pyrazolo[3,4-b]pyridine product. nih.gov These annulation strategies are central to building the fused pyridine portion of the target molecule onto a pre-formed pyrazole ring.
Retrosynthetic Analysis for Complex Derivatives
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. For the 1H-pyrazolo[3,4-b]pyridine scaffold, a common retrosynthetic approach involves disconnecting the pyridine ring. nih.gov
This leads to two primary strategies:
Pyridine ring formation from a pre-existing pyrazole: This is the most common approach. The target pyrazolopyridine is disconnected across the C-N and C-C bonds of the pyridine ring, leading back to a 5-aminopyrazole derivative and a three-carbon component, such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a malonate derivative. nih.gov This strategy allows for diversification based on the availability of various aminopyrazoles and dicarbonyl precursors.
Pyrazole ring formation from a pre-existing pyridine: A less common alternative involves disconnecting the pyrazole ring. This would lead to a suitably substituted pyridine precursor, such as a hydrazine-substituted pyridine, which could then undergo cyclization to form the pyrazole ring.
This analytical process allows chemists to devise multiple synthetic routes, evaluate their feasibility, and select the most efficient pathway for accessing complex derivatives of the 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one core.
Expedited and Sustainable Synthesis Protocols
In response to the growing need for efficiency and environmental responsibility in chemical synthesis, researchers have developed expedited and sustainable protocols. These methods, such as one-pot and multi-component reactions, reduce reaction times, minimize waste, and simplify purification processes. mdpi.com
One-Pot and Multi-Component Reaction Approaches
One-pot and multi-component reactions (MCRs) have emerged as powerful tools for the rapid construction of complex heterocyclic scaffolds like pyrazolopyridinone. distantreader.org These reactions combine multiple synthetic steps into a single operation without isolating intermediates, leading to higher efficiency and atom economy. mdpi.comalliedacademies.org
A variety of MCRs have been developed for pyrazolopyridine synthesis. For example, a four-component reaction involving enaminones, benzaldehyde, hydrazine-HCl, and ethyl cyanoacetate (B8463686) in water can produce pyrazolo[3,4-b]pyridine derivatives in a simple, green, and efficient manner. longdom.org Another reported four-component synthesis uses 3-aryl-3-oxopropanenitriles, a pyrazol-5(4H)-one, arylglyoxals, and ammonium (B1175870) acetate (B1210297), often employing a nanocatalyst in an ethanol/water mixture, to afford high yields of pyrazolopyridine derivatives. alliedacademies.org Five-component reactions have also been devised, for instance, reacting hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aryl aldehyde, and ammonium acetate in water to yield pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. mdpi.com
A notable one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the initial solvent-free reaction of 5-aminopyrazoles with azlactones, followed by the addition of a superbasic medium (t-BuOK/DMSO) to induce the elimination of a benzamide (B126) molecule, leading to the final product in high yield. nih.govbeilstein-journals.org These advanced protocols offer significant advantages over traditional multi-step methods by shortening synthesis time and adhering to the principles of green chemistry. alliedacademies.org
| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Reference |
| Four-Component | Enaminone, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Ammonium Acetate / Water | Pyrazolo[3,4-b]pyridine | longdom.org |
| Four-Component | 3-Aryl-3-oxopropanenitrile, Pyrazol-5(4H)-one, Arylglyoxal, Ammonium Acetate | Magnetic LDH Nanocatalyst / EtOH:H₂O | 4-Aroyl-1,6-diaryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | alliedacademies.org |
| Five-Component | Hydrazine Hydrate, Ethyl Acetoacetate, 1,3-Dimethyl Barbituric Acid, Aryl Aldehyde, Ammonium Acetate | Nano-ZnO or L-proline / Water | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione | mdpi.com |
| One-Pot, Two-Step | 5-Aminopyrazole, Azlactone | Step 1: Solvent-free; Step 2: t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-one | nih.govbeilstein-journals.org |
Catalytic Systems in this compound Synthesis
The development of novel catalytic systems has been instrumental in advancing the synthesis of pyrazolopyridine derivatives. These catalysts offer improved yields, milder reaction conditions, and greater selectivity, often within a green chemistry framework. Both heterogeneous and homogeneous catalysts have been explored, with a growing emphasis on recyclable and environmentally benign options.
Heterogeneous nanocatalysts are particularly advantageous as they bridge the efficiency gap between homogeneous and heterogeneous systems and can be easily separated and reused. nih.gov For instance, a magnetic layered double hydroxide (B78521) (LDH) nanocatalyst has been successfully employed in the one-pot, four-component synthesis of 4-aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]-pyridine-5-carbonitriles. alliedacademies.org The reaction, conducted in an environmentally friendly EtOH/H2O solvent system, achieved good yields of 70-85%. alliedacademies.org The use of magnetic nanocatalysts simplifies the workup procedure, as the catalyst can be recovered using an external magnet. nih.gov
Another innovative approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H), a solid acid catalyst, for the synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives. rsc.org This method proceeds at room temperature in ethanol, offering a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline (B41778). rsc.org The AC-SO3H catalyst is noted for being low-cost, stable, and non-toxic. rsc.org
In addition to solid-supported catalysts, various metal-based catalysts have been investigated. Nickel-based heterogeneous catalysts have been shown to be effective in the one-pot synthesis of pyrazoles, which are key precursors to the target scaffold. mdpi.com This method is economical and environmentally friendly, proceeding with low catalyst loading and short reaction times at room temperature. mdpi.com The choice of catalyst can also control reaction pathways to construct diverse nitrogen-containing heterocyclic scaffolds from the same starting materials. nih.gov
| Catalyst System | Scaffold Synthesized | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Magnetic LDH Nanocatalyst | Pyrazolo[3,4-b]pyridines | Mild conditions, simple workup, catalyst recyclability | 70-85% | alliedacademies.org |
| Amorphous Carbon-Supported Sulfonic Acid (AC-SO3H) | Pyrazolo[3,4-b]pyridine-5-carboxylates | Room temperature, low-cost, non-toxic, stable catalyst | Moderate to good | rsc.org |
| Heterogeneous Nickel-based Catalyst | Pyrazoles (precursors) | Low catalyst loading, short reaction time, room temperature | Not specified | mdpi.com |
| Bimetallic Cobalt-Cadmium Magnetic Catalyst | Pyranopyrazolopyridone derivatives | High efficiency, catalyst reusability | Not specified | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of heterocyclic compounds like pyrazolopyridinones. nih.govdergipark.org.tr This technique often leads to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. mdpi.com
One-pot, multi-component reactions are particularly well-suited for microwave irradiation. A three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, a structurally related core, was developed using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. rsc.org The optimized conditions involved heating at 160°C for 55 minutes, which provided convenient, chromatography-free product isolation. rsc.orgsunway.edu.my This approach highlights the pot- and step-economy achievable with microwave assistance. rsc.org
Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through a one-pot multi-component reaction of 5-aminopyrazoles with aldehydes and α-keto-nitriles under microwave irradiation. mdpi.com The use of microwaves in this context led to shortened reaction times and higher yields compared to conventional heating. mdpi.com Microwave-assisted protocols have been established for a variety of related scaffolds, including pyrazolo[1,5-a]pyrimidinones and pyrazolo[1,5-a] nih.govyu.edu.joresearchgate.nettriazines, demonstrating the broad applicability of this technology. nih.govsemanticscholar.org The efficiency of microwave heating allows for rapid screening of reaction conditions and the construction of diverse compound libraries. dergipark.org.tr
| Target Scaffold | Reaction Type | Microwave Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-ones | Three-component | 160°C, 55 min | Short reaction time, pot- and step-economy, chromatography-free isolation | rsc.orgsunway.edu.my |
| Pyrazolo[3,4-b]pyridines | Multi-component | Not specified | Shortened reaction times, higher yields vs. conventional heating | mdpi.com |
| Pyrazolo[1,5-a]pyrimidinones | One-pot | 150°C, 2 h | Facile one-pot method for a core scaffold | nih.gov |
| Pyrazolo[1,5-a] nih.govyu.edu.joresearchgate.nettriazines | Sequential one-pot | 80-100°C, 3-5 min per step | Avoids intermediate purification, sustainable process | semanticscholar.org |
Optimization of Synthetic Processes and Considerations for Large-Scale Preparation
Transitioning a synthetic route from laboratory scale to large-scale preparation requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. For derivatives of this compound, process research has focused on developing robust and scalable synthetic routes.
An efficient, large-scale synthesis of a PDE-IV inhibitor featuring a 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine core has been described, starting from commercially available materials. acs.org Key considerations in scaling up such syntheses include solvent selection, temperature control during exothermic steps, and the development of effective purification and isolation procedures that avoid chromatography. For example, in the synthesis of a key intermediate, the product was isolated by concentration of the organic layer, addition of an anti-solvent (2-propanol) to induce crystallization, and collection by filtration, yielding 3.25 kg of product. acs.org
The optimization of one-pot syntheses is also crucial for large-scale applications. In the preparation of 4-arylpyrazolo[3,4-b]pyridin-6-ones, reaction conditions were optimized by varying the solvent, base, temperature, and reaction time. nih.gov The best yield (81%) was achieved by conducting the reaction at 150°C in DMSO with potassium tert-butoxide (t-BuOK) for 1.5 hours, allowing the synthesis to be performed as a one-pot procedure without isolating the intermediate. nih.gov
Furthermore, the scalability of a synthetic method is a key measure of its utility. A novel route for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds using an AC-SO3H catalyst was successfully performed on a gram scale, affording the product in good yield (up to 80%). rsc.org This demonstrates the potential of the catalytic method for larger-scale production. rsc.org Such scalable procedures, which are operationally simple and utilize stable, inexpensive reagents and catalysts, are essential for the practical application of these important heterocyclic compounds. rsc.orgmdpi.com
Strategic Derivatization and Functionalization of the 5,6 Dihydro 1h Pyrazolo 3,4 C Pyridin 7 4h One Core
Regioselective Functionalization of the Pyrazolopyridinone Scaffold
The pyrazolopyridinone scaffold presents multiple sites for functionalization, including two nitrogen atoms in the pyrazole (B372694) ring and several carbon atoms in both the pyrazole and pyridine (B92270) rings. Achieving regioselectivity in the modification of these positions is crucial for the systematic exploration of the chemical space around this core.
Substitutions at Nitrogen Atoms (e.g., N-1, N-2)
The nitrogen atoms of the pyrazole ring (N-1 and N-2) are common sites for substitution, with the regioselectivity of N-alkylation often influenced by the reaction conditions and the nature of the substituents on the core. beilstein-journals.org The use of different bases and solvents can direct the alkylation to either the N-1 or N-2 position. For instance, in related indazole systems, sodium hydride in tetrahydrofuran has been shown to favor N-1 alkylation. d-nb.info The choice of protecting groups for the nitrogen atoms also plays a critical role in directing subsequent functionalization steps. researchgate.net
Selective N-alkylation can be achieved by carefully controlling the reaction parameters. For the broader class of pyrazoles, N-alkylation is a well-established method for introducing diversity. semanticscholar.org These reactions typically proceed via deprotonation of the pyrazole nitrogen followed by reaction with an alkyl halide or another electrophilic source. semanticscholar.org
Table 1: Regioselective N-Alkylation of Pyrazole Derivatives
| Reagent/Conditions | Position of Alkylation | Notes |
| Alkyl halide, NaH, THF | Predominantly N-1 | Steric hindrance at C-7 can influence selectivity. beilstein-journals.org |
| Trichloroacetimidates, Brønsted acid | Mixture of N-1 and N-2 | Regioisomeric ratio is dependent on sterics. semanticscholar.org |
Modifications at Carbon Positions (e.g., C-3, C-5, C-7)
Functionalization at the carbon positions of the pyrazolopyridinone core allows for the introduction of a wide range of substituents, significantly impacting the molecule's properties.
The C-3 position of the pyrazole ring is a key site for introducing diversity. One common strategy involves halogenation of the C-3 position, which then serves as a handle for subsequent cross-coupling reactions. nih.gov For instance, direct C-3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts and a hypervalent iodine(III) reagent under mild, aqueous conditions. nih.gov Another approach is the tandem C-H borylation and Suzuki-Miyaura cross-coupling, which allows for the direct introduction of aryl or heteroaryl groups at C-3. rsc.org
The C-5 position on the pyridine ring can be functionalized, often through palladium-catalyzed reactions. For the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, the C-5 position is readily amenable to Buchwald-Hartwig amination, allowing for the introduction of various amino groups. researchgate.net
The C-7 position , adjacent to the lactam carbonyl, can be selectively functionalized through metalation. The use of a strong, non-nucleophilic base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) can lead to regioselective deprotonation at C-7. rsc.org The resulting organometallic intermediate can then be trapped with various electrophiles, such as iodine or aldehydes, or undergo transmetalation for subsequent Negishi cross-coupling reactions. researchgate.netrsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration
Transition metal-catalyzed cross-coupling reactions are powerful tools for the elaboration of the pyrazolopyridinone scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions typically require a halogenated or otherwise activated precursor at the desired position of functionalization.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between a halide or triflate and an organoboron compound, catalyzed by a palladium complex. tcichemicals.comacs.org This reaction is particularly useful for introducing aryl and heteroaryl substituents onto the pyrazolopyridinone core. For instance, a 3-halo-pyrazolopyridinone can be coupled with a variety of boronic acids or their esters to afford 3-aryl or 3-heteroaryl derivatives. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and good functional group tolerance. nih.govnih.gov A tandem C-H borylation at the C-3 position followed by a Suzuki-Miyaura coupling provides a direct route to C-3 arylated products without the need for a pre-installed halide. rsc.org
Table 2: Suzuki-Miyaura Cross-Coupling on Pyrazolo[3,4-b]pyridines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |
| 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(OAc)2/dppf | Cs2CO3 | 1,4-dioxane/water | 93% nih.gov |
| 5-bromo-1H-pyrazolo[3,4-c]pyridine (after C-3 borylation) | Aryl halide | Pd(dppf)Cl2 | Cs2CO3 | DMAc | 31-48% rsc.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction has been successfully applied to the functionalization of the pyrazolopyridinone scaffold, particularly at the C-5 position. researchgate.net Starting from a 5-halo-pyrazolopyridinone, a wide range of primary and secondary amines can be introduced, providing access to a diverse library of N-substituted derivatives. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being employed. wikipedia.orgnih.gov
Table 3: Buchwald-Hartwig Amination on a 5-halo-1H-pyrazolo[3,4-c]pyridine Scaffold
| Amine | Catalyst | Ligand | Base | Solvent | Yield |
| Various amines | Pd2(dba)3 | XPhos | NaOtBu | Toluene | Not specified researchgate.net |
Negishi Cross-Coupling and Related Methodologies
The Negishi cross-coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.net This reaction is a powerful method for C-C bond formation and has been utilized for the functionalization of the pyrazolopyridinone core. researchgate.net Specifically, after selective metalation of the C-7 position with TMPMgCl·LiCl and subsequent transmetalation with zinc chloride, the resulting organozinc species can undergo Negishi cross-coupling with various aryl halides to introduce substituents at the C-7 position. researchgate.netrsc.org This methodology provides a complementary approach to the Suzuki-Miyaura coupling for the formation of C-C bonds.
Table 4: Negishi Cross-Coupling at the C-7 Position of a Pyrazolo[3,4-c]pyridine Scaffold
| Electrophile (after metalation/transmetalation) | Catalyst | Ligand | Solvent | Yield |
| Aryl iodide | Pd(dba)2 | SPhos | THF | Not specified researchgate.net |
Ring Transformations and Fused System Annulations
The inherent reactivity of the pyrazolopyridinone core can be harnessed to construct more complex, fused heterocyclic systems. These transformations often involve multi-step sequences that reconfigure the pyridinone portion of the molecule or build new rings onto the existing framework.
The transformation of the 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one core into a pyrazolo[3,4-c]pyrazole system represents a significant structural modification, converting the six-membered pyridinone ring into a five-membered pyrazole ring. While direct, documented examples of this specific ring contraction are not prevalent in the reviewed literature, the conversion is chemically plausible. Such a transformation would likely proceed through a reaction sequence involving the lactam functionality of the pyridinone ring.
A hypothetical route could involve the reaction of the pyridinone with a hydrazine (B178648) derivative (e.g., hydrazine hydrate or a substituted hydrazine). This type of reaction is known to convert lactams into N-amino lactams or undergo ring-opening followed by recyclization to form five-membered heterocyclic rings. The process would likely begin with the nucleophilic attack of hydrazine at the carbonyl carbon of the pyridinone ring, leading to a ring-opened intermediate. Subsequent intramolecular condensation and dehydration between the terminal hydrazine nitrogen and a suitable electrophilic center on the intermediate would result in the formation of the new pyrazole ring, yielding the pyrazolo[3,4-c]pyrazole bicyclic system. The specifics of the reaction conditions would be critical in directing the cyclization to achieve the desired ring contraction.
Intramolecular 1,3-dipolar cycloaddition of nitrile oxides (INOC) is a powerful strategy for constructing fused isoxazoline and isoxazole ring systems with high regio- and stereocontrol. mdpi.comresearchgate.netnih.gov This methodology can be applied to the pyrazolopyridinone scaffold to create novel tricyclic architectures. The key is the synthesis of a precursor that contains both a nitrile oxide dipole (or a precursor such as an aldoxime) and a dipolarophile (an alkene or alkyne) tethered together by a suitable linker. mdpi.comnih.gov
A viable synthetic pathway to achieve this on the this compound core would involve a multi-step sequence:
Functionalization : An unsaturated tether is introduced, for instance, by N-alkylation of the pyrazole nitrogen with an allyl or propargyl bromide. This installs the necessary dipolarophile.
Introduction of the Nitrile Oxide Precursor : A formyl group is introduced onto the pyrazole ring, typically at the C3-position, via a Vilsmeier-Haack or similar formylation reaction. This aldehyde is then converted into an aldoxime by reaction with hydroxylamine.
Cycloaddition : The aldoxime is oxidized in situ (e.g., using aqueous sodium hypochlorite) to generate a transient nitrile oxide. This highly reactive intermediate then rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered alkene or alkyne, yielding a new five-membered isoxazoline or isoxazole ring, respectively, fused to the pyrazolopyridinone core. nih.gov
This approach allows for the creation of complex, polycyclic systems from relatively simple starting materials, expanding the structural diversity of compounds derived from the pyrazolopyridinone scaffold. mdpi.com
Introduction of Specific Structural Motifs and Side Chains onto the Pyrazolopyridinone Scaffold
The functionalization of the pyrazolopyridinone core by introducing specific substituents is crucial for modulating its properties. Modern cross-coupling reactions and classical derivatization techniques provide a robust toolkit for modifying the scaffold at its various nitrogen and carbon positions. rsc.org
Key strategies include N-alkylation, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, and selective metalation. rsc.orgnih.gov These methods allow for the "vectorial functionalization" of the scaffold, enabling the targeted elaboration of the molecule in multiple directions. rsc.org
N-Alkylation and N-Arylation: The nitrogen atoms in both the pyrazole (N1) and pyridinone (N6) rings are common sites for substitution. Alkylation can be achieved using alkyl halides in the presence of a base, while N-arylation can be performed using aryl halides under palladium catalysis.
Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for forming carbon-carbon bonds, typically by coupling an organoboron reagent (like a boronic acid or ester) with a halide or triflate. nih.govnih.gov On the pyrazolopyridinone scaffold, a halogen atom (e.g., bromine) can be introduced at positions such as C3 or C7. Subsequent Suzuki coupling allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. rsc.orgeurjchem.com The choice of catalyst (e.g., Pd(dppf)Cl₂), ligand, and base is critical for achieving high yields. nih.govmdpi.com
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice. wikipedia.orglibretexts.org It facilitates the coupling of an amine with an aryl halide or triflate. wikipedia.org This reaction is particularly useful for introducing primary or secondary amine functionalities onto a halogenated pyrazolopyridinone core, for instance at the C5 position of a 5-halo-pyrazolo[3,4-c]pyridine derivative. rsc.orgnih.gov This allows for the synthesis of a diverse library of amino-substituted analogs.
Selective Metalation: Direct C-H activation or metalation using strong bases (e.g., TMPMgCl·LiCl) can create a nucleophilic carbon center on the scaffold, such as at the C7 position. rsc.org This carbanion can then react with various electrophiles (e.g., aldehydes, alkyl halides) to introduce new side chains. This method avoids the pre-functionalization required for cross-coupling reactions. rsc.org
The following tables summarize selected examples of these functionalization strategies on the pyrazolopyridinone scaffold and related structures.
Table 1: C-C Bond Formation via Suzuki-Miyaura Coupling on a Pyrazolopyridinone Scaffold
| Entry | Starting Material Position | Boronic Acid/Ester | Catalyst/Ligand | Base | Resulting Moiety |
|---|---|---|---|---|---|
| 1 | 3-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl |
| 2 | 3-Bromo | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 3-(4-Methoxyphenyl) |
| 3 | 7-Chloro | Pyridine-3-boronic acid | XPhosPdG2/XPhos | K₃PO₄ | 7-(Pyridin-3-yl) |
Table 2: C-N Bond Formation via Buchwald-Hartwig Amination on a Pyrazolopyridinone Scaffold
| Entry | Starting Material Position | Amine | Catalyst/Ligand | Base | Resulting Moiety |
|---|---|---|---|---|---|
| 1 | 5-Bromo | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 5-Morpholinyl rsc.org |
| 2 | 5-Bromo | Aniline (B41778) | Pd(OAc)₂ / XPhos | K₂CO₃ | 5-Anilino rsc.org |
| 3 | 7-Chloro | Piperidine | tBuDavePhos / Pd(dba)₂ | LiHMDS | 7-Piperidinyl nih.gov |
Advanced Spectroscopic and Structural Characterization of 5,6 Dihydro 1h Pyrazolo 3,4 C Pyridin 7 4h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 5,6-Dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial but vital information about the chemical environment of protons and carbons within the molecule.
Multi-Dimensional NMR Techniques
To overcome the limitations of 1D NMR and to assemble the complete molecular architecture, a suite of multi-dimensional (2D) NMR techniques are employed. These experiments are instrumental in establishing connectivity between atoms.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique is pivotal for identifying long-range (typically 2-3 bond) correlations between protons and carbons. It allows for the connection of different spin systems, which is essential for piecing together the molecular puzzle of complex derivatives.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): HSQC is used to determine one-bond correlations between protons and the carbons to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.
¹H-¹H Correlated Spectroscopy (COSY): COSY experiments reveal scalar couplings between protons, typically those on adjacent carbons (vicinal coupling). This is fundamental for identifying proton spin systems within the molecule, such as the protons on the dihydropyridinone ring.
¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons. It detects through-space interactions (Nuclear Overhauser Effects), which provides insights into the conformation and stereochemistry of the molecule.
1,1-ADEQUATE: While less common, the 1,1-ADEQUATE experiment can be a powerful tool for establishing one-bond carbon-carbon correlations, providing direct evidence of the carbon skeleton.
The application of these multi-dimensional techniques has been successfully used to confirm the structures of a variety of pyrazolo[3,4-c]pyridin-7-one derivatives.
Isotopic Labeling for Detailed Structural Assignment
In cases of complex spectra or for mechanistic studies, isotopic labeling can be employed. By selectively incorporating isotopes such as ¹³C or ¹⁵N, specific signals in the NMR spectra can be enhanced or identified. This allows for unambiguous assignment of atoms that may be difficult to distinguish in the unlabeled compound, providing a more detailed and accurate structural assignment.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound derivatives and for gaining insights into their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This data is crucial for confirming the identity of newly synthesized compounds.
Table 1: Representative HRMS Data for a Pyrazolo[3,4-c]pyridin-7-one Derivative
| Compound | Theoretical m/z | Measured m/z |
| C₁₉H₂₂F₃N₅O₂ | 426.1798 | 426.1801 |
Data is hypothetical and for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands are observed that confirm the presence of key structural features.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | ~3200 |
| C=O stretch (amide) | ~1650 |
The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the carbonyl group in the pyridinone ring, while a band in the region of 3200 cm⁻¹ suggests the presence of an N-H bond.
X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise positions of atoms in space. This technique is invaluable for:
Absolute Stereochemistry: In cases where chiral centers are present, X-ray crystallography can definitively determine the absolute configuration (R or S) of each center.
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for the separation and purification of this compound derivatives, as well as for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of synthesized compounds. By using a suitable stationary phase and mobile phase, compounds can be separated based on their polarity and other physicochemical properties. The purity is typically assessed by the peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful analytical tool for both separation and identification. As compounds elute from the chromatography column, they are introduced into the mass spectrometer, allowing for the determination of the molecular weight of each component in a mixture.
These chromatographic methods are also crucial for the separation of isomers, including diastereomers and enantiomers, which often exhibit different biological activities.
High-Performance Liquid Chromatography (HPLC) and LC/MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound derivatives, enabling the separation, identification, and quantification of components in a mixture. When coupled with mass spectrometry (LC/MS), it becomes a powerful tool for confirming the molecular weight of synthesized compounds and providing structural information.
In the development of novel inhibitors targeting enzymes such as phosphodiesterase 4 (PDE4), HPLC is routinely used to determine the purity of the synthesized compounds. For instance, in the characterization of various 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines, a related class of compounds, HPLC purity was determined to be above 95% for the final products, which is a standard acceptance criterion in medicinal chemistry research. semanticscholar.org The analysis is typically performed using a reverse-phase column, such as a C18 column, with a gradient elution system.
A typical LC/MS method for analyzing pyrazolopyridine derivatives involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous component (often with an additive like formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic phase concentration to elute compounds of increasing hydrophobicity.
For example, the analysis of a series of 1H-pyrazolo[3,4-b]pyridine derivatives utilized LC-MS to confirm the identity of the synthesized molecules. The mass spectra would typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the target compound. mdpi.com High-resolution mass spectrometry (HR-MS) provides even greater confidence by determining the mass with high accuracy, allowing for the calculation of the elemental composition. For a related pyrazolo[3,4-b]pyridine derivative, C₂₆H₂₉FN₅O, the calculated m/z for the [M+H]⁺ ion was 446.2351, and the found value was 446.2353, confirming the compound's identity. semanticscholar.org
The following table summarizes typical LC/MS data that can be obtained for derivatives of the this compound scaffold, based on data for analogous structures.
| Compound Derivative Example | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | HPLC Purity (%) |
| 1-Phenyl-pyrazolo[3,4-b]pyridine analog | C₁₈H₁₄N₄O | 303.1240 | 303.1242 | >98% |
| 6-(4-Fluorophenyl)-pyrazolo[3,4-b]pyridine analog | C₂₃H₂₃FN₄O | 391.1929 | 391.1930 | >98% |
| 6-(Piperidin-1-yl)-pyrazolo[3,4-b]pyridine analog | C₂₆H₂₈FN₅O | 446.2351 | 446.2353 | >99% |
This table is illustrative and compiled from data on structurally related pyrazolopyridine compounds. semanticscholar.org
Chiral Analytical HPLC for Enantiomeric Excess Determination
Many biologically active molecules are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of analytical methods to separate and quantify enantiomers is of paramount importance. Chiral analytical HPLC is the most widely used technique for determining the enantiomeric excess (ee) of chiral compounds, including derivatives of this compound. nih.govnih.gov
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most common and versatile for a wide range of compounds. nih.govnih.gov Columns like Chiralpak® and Chiralcel® are frequently employed.
The choice of mobile phase is critical for achieving good separation. Normal-phase (e.g., n-hexane/alcohol mixtures) and polar organic modes (e.g., pure acetonitrile or methanol) are often used. nih.govnih.gov For a series of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, successful enantiomeric separation was achieved using Chiralpak AD, Chiralcel OD, and Chiralcel OJ columns with mobile phases consisting of n-hexane and an alcohol modifier (ethanol or 2-propanol). nih.gov
In the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones, a structurally similar class of compounds, chiral HPLC was used to determine the enantiomeric excess of the products. For example, the enantiomers of (S)-3-methyl-4-phenyl-1-(4-(trifluoromethyl)phenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one were resolved using a Chiralpak IB column with a mobile phase of Hexane/iPrOH (95/5) at a flow rate of 1.0 mL/min, resulting in retention times of 14.4 minutes for the major enantiomer and 18.7 minutes for the minor one, with a determined enantiomeric excess of 99%.
The following interactive table presents typical chiral HPLC conditions and results for the separation of pyrazolopyridinone enantiomers, demonstrating the data used to confirm the success of asymmetric syntheses.
| Compound Derivative Example | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (t_R, min) (major/minor) | Enantiomeric Excess (ee, %) |
| (S)-3-methyl-1,4-diphenyl-pyrazolo[3,4-b]pyridin-6-one | Chiralpak IC | Hexane/iPrOH (80/20) | 1.0 | 13.1 / 21.8 | 98 |
| (S)-1-(4-chlorophenyl)-3-methyl-4-phenyl-pyrazolo[3,4-b]pyridin-6-one | Chiralpak AZH | Hexane/iPrOH (90/10) | 1.0 | 19.3 / 33.8 | 97 |
| (S)-1-(4-methoxyphenyl)-3-methyl-4-phenyl-pyrazolo[3,4-b]pyridin-6-one | Chiralpak IC | Hexane/iPrOH (80/20) | 1.0 | 24.4 / 28.8 | 99 |
| (S)-3-methyl-1-(4-nitrophenyl)-4-phenyl-pyrazolo[3,4-b]pyridin-6-one | Chiralpak AZH | Hexane/iPrOH (90/10) | 1.0 | 10.0 / 15.3 | 95 |
This table is based on data for the structurally analogous pyrazolo[3,4-b]pyridin-6-one scaffold.
These analytical techniques are critical for ensuring the quality and stereochemical purity of this compound derivatives, which is a prerequisite for their advancement as potential therapeutic agents.
Computational and Theoretical Investigations of Pyrazolo 3,4 C Pyridin 7 4h One Derivatives
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrazolo[3,4-c]pyridin-7(4H)-one derivatives, docking studies have been instrumental in understanding how these ligands interact with their biological targets.
Research on related pyrazolo[4,3-c]pyridine derivatives has demonstrated their potential as inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in T. brucei. acs.org Docking simulations proposed that the central pyrazolo[4,3-c]pyridine scaffold can form favorable π–π stacking interactions with key phenylalanine residues, such as Phe17 and Phe34, within the binding site of the PEX14 protein. acs.org Similarly, studies on 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1) have used molecular docking to reveal crucial binding modes. nih.govnih.gov These simulations identified a critical hydrogen bond between the pyrazolo[3,4-b]pyridine core and the side chain of an aspartate residue (Asp157), which was deemed important for inhibitory activity. nih.gov The insights gained from these docking studies help rationalize the observed biological activities and guide the synthesis of new analogues with improved binding affinity.
| Pyrazolo-pyridine Scaffold | Biological Target | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine | TbPEX14 | Phe17, Phe34 | π–π stacking | acs.org |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | Asp157 | Hydrogen Bond | nih.gov |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the conformational changes and stability of the complex over time. MD simulations are employed to investigate the stability of the binding pose predicted by docking studies. For instance, in the computational discovery of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), MD simulations were performed on the top-ranked hit compound to confirm its stability within the active site. researchgate.net The simulation, running for 100 nanoseconds, revealed that the compound remained stably bound in the substrate's binding pocket, and the stability was supported by the persistence of hydrogen bonds with active site amino acids throughout the simulation trajectory. researchgate.net This type of analysis is crucial for validating docking results and ensuring that the proposed interactions are maintained in a dynamic, more physiologically relevant environment.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. acs.org These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. By calculating properties like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and charge distribution, researchers can predict the sites on the molecule that are most likely to be involved in chemical reactions or interactions with a biological target. For example, DFT calculations have been applied to pyrazolo[3,4-b]pyridine derivatives to analyze their electronic structure. acs.org The analysis of UV-vis spectra through theoretical calculations can help to understand charge transfer capabilities within the molecule, which can be a factor in its biological mechanism. acs.org
In Silico Approaches to Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the activity of novel compounds.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of pyrazolo-quinazoline derivatives, which are structurally related to the pyrazolo-pyridine core. nih.gov In one study on CDK2/cyclin A inhibitors, CoMFA and CoMSIA models were developed that showed good predictive power, with cross-validated r² (cv) values of 0.747 and 0.518, respectively. nih.gov The 3D contour maps generated from these models highlight regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity. nih.gov
SAR exploration of various pyrazolo-pyridine scaffolds has yielded key insights. For pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, methylation at either the oxygen or nitrogen of the core scaffold resulted in a loss of antitubercular activity, indicating the importance of the hydrogen bond donor capability. nih.gov For 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines, SAR development led to analogues with up to 50-fold greater potency as PDE4 inhibitors compared to the initial hit compound. nih.gov
| Scaffold/Derivative | Target | Key SAR Finding | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Mycobacterium tuberculosis | Methylation of the core scaffold leads to loss of activity, highlighting the need for a hydrogen bond donor. | nih.gov |
| 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | Human Eosinophil PDE4 | Systematic structural modifications led to analogues with IC50 values up to 50 times lower than the initial hit. | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | Opening the indole (B1671886) ring of a lead compound to an aniline (B41778) slightly improved activity. | nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of rational drug design that defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the spatial arrangement of key molecular features, such as hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas, and ionizable groups. researchgate.netnih.gov
Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features—a process known as virtual screening. nih.gov This approach is highly effective for identifying new chemical scaffolds that may possess the desired biological activity. The quality of a pharmacophore model is often assessed statistically. For example, in a study to find mPGES-1 inhibitors, ten pharmacophore hypotheses were generated, and the best model was selected based on a high Güner-Henry (GH) score of 0.89, indicating its reliability in identifying active compounds. researchgate.net This validated pharmacophore was then used to screen a compound library, leading to the identification of promising new hits. researchgate.net
| Pharmacophoric Feature | Abbreviation | Description | Source |
|---|---|---|---|
| Hydrogen Bond Acceptor | HBA | A functional group capable of accepting a hydrogen bond. | nih.gov |
| Hydrogen Bond Donor | HBD | A functional group capable of donating a hydrogen atom to a hydrogen bond. | nih.gov |
| Hydrophobic Area | H | A non-polar region of the molecule that can engage in hydrophobic interactions. | researchgate.netnih.gov |
| Positively Ionizable Group | PI | A group that can carry a positive charge at physiological pH. | nih.gov |
| Negatively Ionizable Group | NI | A group that can carry a negative charge at physiological pH. | nih.gov |
Biological Activity and Mechanistic Studies of 5,6 Dihydro 1h Pyrazolo 3,4 C Pyridin 7 4h One Analogs Pre Clinical Focus
Molecular Target Identification and Elucidation of Mechanism of Action
Enzyme Inhibition Studies
Analogs of 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one have been investigated as inhibitors of several key enzymes implicated in various diseases.
Kinases: The pyrazolopyridine core is a well-established scaffold for the development of kinase inhibitors. nih.gov Analogs have been designed and synthesized as inhibitors of cyclin-dependent kinases (CDKs) and Aurora-A kinase. For instance, a series of 1H-pyrazolo[3,4-b]pyridines were found to be potent inhibitors of CDK1 and CDK2. nih.gov A solid-state structure of an analog bound to CDK2 revealed that the inhibitor occupies the ATP purine (B94841) binding site, forming crucial hydrogen bonds with Leu83 in the protein backbone. nih.govresearchgate.net Similarly, novel pyrazolo[3,4-b]pyridines have shown inhibitory activity against Aurora-A kinase, with docking studies suggesting a similar binding mode to known inhibitors like PHA739358. nih.gov
Phosphodiesterases (PDEs): High-throughput screening identified 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a novel inhibitor of human lung phosphodiesterase 4 (PDE4). nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogs with significantly increased potency, exhibiting IC50 values in the range of 0.03-1.6 microM. nih.gov Further modifications, such as incorporating the lactam moiety into a triazolo ring to form 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines, resulted in potent PDE4 inhibitors like tofimilast. nih.govdrugbank.comresearchgate.net
Factor Xa: While direct factor Xa inhibitors are an important class of anticoagulants, the current body of research does not specifically highlight this compound analogs as prominent inhibitors of this enzyme. drugs.comwikipedia.orgresearchgate.net
Pantothenate Synthetase: A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS). nih.govnih.gov This enzyme is a crucial target for developing new anti-tuberculosis agents as the pantothenate biosynthetic pathway is essential for MTB but absent in mammals. nih.govsemanticscholar.orgup.ac.za One of the most active compounds, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide, exhibited an IC50 of 21.8 µM against MTB PS. nih.gov
ALDH1A: Analogs based on the 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one scaffold have been developed as pan-inhibitors of aldehyde dehydrogenase 1A (ALDH1A) isoforms. nih.govnih.govresearchgate.net Inhibition of ALDH1A is a potential therapeutic strategy for overcoming chemotherapy resistance in cancers like high-grade serous ovarian cancer, which shows elevated expression of ALDH1A3. nih.govnih.gov
Protein-Protein Interaction Disruption Mechanisms
The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy, and pyrazolopyridine scaffolds have shown potential in this area. nih.gov A notable example involves pyrazolo[4,3-c]pyridine derivatives developed as the first inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites. acs.org This interaction is critical for the import of proteins into glycosomes, organelles essential for the parasite's metabolism. Inhibition of this PPI leads to the mislocalization of glycosomal enzymes, which is fatal to the parasite. acs.org While this study focuses on a related pyrazolopyridine core, it highlights the potential of this chemical class to be adapted for disrupting specific PPIs.
Cellular Pathway Modulation
Analogs of this compound have been shown to modulate key cellular signaling pathways. For instance, in a bleomycin-induced mouse model of pulmonary fibrosis, novel 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one derivatives, acting as autotaxin (ATX) inhibitors, significantly reduced fibrosis by regulating the TGF-β/Smad signaling pathway and downregulating collagen deposition. nih.gov
In Vitro Biological Assay Platforms
Cell-Based Antiproliferative Activity Assessment on Cancer Cell Lines
The antiproliferative activity of this compound analogs and related pyrazolopyridines has been extensively evaluated against various human cancer cell lines. These studies are crucial for identifying potential anticancer agents and understanding their spectrum of activity. For example, new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines have demonstrated potent in vitro antiproliferative activity at low micromolar concentrations against several cancer cell lines without affecting normal cells. semanticscholar.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been assessed for their cytotoxic effects on human lung (A549) and colon (HCT-116) cancer cell lines, which are known to overexpress EGFR. semanticscholar.orgnih.gov
Below are interactive tables summarizing the antiproliferative activities of selected pyrazolopyridine analogs on various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine-4-alkylaminoethyl ethers | Various | Breast | 0.75–4.15 | semanticscholar.org |
| 2-((4-(benzylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethan-1-ol | HCT-116 | Colorectal | 4.5 | bau.edu.lb |
| 5-imino-3-methyl-4-phenyl-1,4,5,9-tetrahydro-6H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidin-6-amine | HCT-116 | Colorectal | 3.18 | bau.edu.lb |
| 3-(4-(methoxymethyl)-1H-benzo[d]imidazol-2-yl)-5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine | HCT-116 | Colorectal | 0.019 | bau.edu.lb |
| Dihydro-1H-pyrazolo[3,4-b]pyridine Embelin Derivatives | HL60, HEL, K-562 | Leukemia | Data in original source | nih.gov |
| Dihydro-1H-pyrazolo[3,4-b]pyridine Embelin Derivatives | BT549, MCF7, SKBR3 | Breast | Data in original source | nih.gov |
| 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines | HCT116, A549, A2780 | Colorectal, Lung, Ovarian | Data in original source | nih.gov |
Biochemical Assays for Enzyme Inhibition and Receptor Binding
A variety of biochemical assays have been employed to quantify the inhibitory activity of this compound analogs against their respective molecular targets. For PDE4 inhibitors, assays using human eosinophil lysates were utilized to determine IC50 values. nih.gov The inhibitory potential against Mycobacterium tuberculosis pantothenate synthetase was evaluated through dedicated enzyme inhibition assays. nih.gov For kinase inhibitors, biochemical assays measuring the phosphorylation of specific substrates are standard, leading to the determination of IC50 values for enzymes like CDK1/cyclin B and CDK2/cyclin E. nih.gov In the context of PPIs, techniques such as fluorescence resonance energy transfer (FRET) assays and nuclear magnetic resonance (NMR) binding studies are used to identify and characterize inhibitors. acs.org
The table below provides a summary of the biochemical assay data for selected analogs.
| Compound Class/Name | Target | IC50 | Reference |
|---|---|---|---|
| 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines | PDE4 | 0.03-1.6 µM | nih.gov |
| CP-220,629 | PDE4 | 0.44 µM | nih.gov |
| Tofimilast | PDE4 | 140 nM | researchgate.net |
| 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide | MTB PS | 21.8 µM | nih.gov |
| BMS-265246 | CDK1/cycB | 6 nM | nih.gov |
| BMS-265246 | CDK2/cycE | 9 nM | nih.gov |
| Compound 31 (ATX inhibitor) | ATX | 2.8 nM | nih.gov |
| Compound 35 (ATX inhibitor) | ATX | 0.7 nM | nih.gov |
Cell-Based Phenotypic Screening for Antiviral and Antimicrobial Activities
Cell-based phenotypic screening has been instrumental in identifying the antiviral and antimicrobial potential of pyrazolo-pyridine and related heterocyclic analogs. While direct studies on this compound are limited in the reviewed literature, research on structurally similar pyrazolopyridine and pyrazolo[3,4-d]pyridazine-7-one scaffolds provides significant insights into their potential activities.
Antiviral Activity:
A study focused on pyrazolo[3,4-d]pyridazine-7-one derivatives, which share a similar core structure, demonstrated notable antiviral activity against the Zika virus (ZIKV). nih.gov In a cell-based phenotypic assay, several derivatives were found to significantly inhibit ZIKV infection. nih.gov For instance, one of the most potent compounds exhibited a half-maximal effective concentration (EC50) of 25.6 μM and a 50% cytotoxic concentration (CC50) of 572.4 μM, resulting in a selectivity index of 22.4. nih.gov This indicates a favorable therapeutic window for antiviral efficacy.
Similarly, research on 1H-pyrazolo[3,4-b]pyridine derivatives has shown their efficacy against Herpes Simplex Virus Type-1 (HSV-1). nih.gov Certain analogs in this series displayed potent antiviral activity with EC50 values around 1.0 µM, comparable to the standard antiviral drug acyclovir. nih.gov
The following interactive table summarizes the antiviral activity of representative pyrazolo[3,4-d]pyridazine-7-one analogs against ZIKV.
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 9b | 25.6 | 572.4 | 22.4 |
| 10b | >50 | >1000 | >20 |
| 12 | >50 | >1000 | >20 |
| 17a | 38.2 | 176.5 | 4.6 |
| 19a | 42.1 | 215.3 | 5.1 |
Antimicrobial Activity:
Investigations into pyrazolopyridine analogs have also revealed their potential as antimicrobial agents. A study on new pyrazolopyridine derivatives showed broad-spectrum antimicrobial activity against various bacterial and fungal strains. nih.gov One particular compound demonstrated prominent activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus fumigatus, and Aspergillus flavus. nih.gov Another compound in the same study showed good antibacterial efficacy against the four tested bacterial strains. nih.gov
The antimicrobial screening results for select pyrazolopyridine analogs are presented in the interactive table below, showing the minimum inhibitory concentration (MIC) in µg/mL.
| Compound ID | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2 | 15.62 | 31.25 | 62.5 | 31.25 | 62.5 |
| 3 | 31.25 | 62.5 | 125 | 62.5 | 125 |
| 4 | 15.62 | 31.25 | 62.5 | 31.25 | 62.5 |
| 6 | 7.81 | 15.62 | 31.25 | 15.62 | 31.25 |
| 8 | 15.62 | 31.25 | 31.25 | 15.62 | - |
Pre-clinical In Vivo Model Systems for Mechanistic Validation
Animal Models for Studying Molecular Mechanisms (e.g., thrombosis models for mechanistic insights)
The antithrombotic potential of pyrazolo-pyridine derivatives has been explored in pre-clinical in vivo models, providing crucial insights into their mechanisms of action. While specific studies on this compound analogs in thrombosis models were not prevalent in the reviewed literature, the use of such models for closely related compounds highlights the methodologies that are applied for mechanistic validation.
A prominent animal model used to investigate the antithrombotic effects of these compounds is the thrombin-induced pulmonary thromboembolism model in mice. mdpi.com In one study, the in vivo antithrombotic profile of N′-substituted-phenylmethylene-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives was assessed. mdpi.com The results demonstrated that a lead compound from this series significantly increased the survival rate of treated mice compared to the vehicle control, with its efficacy surpassing that of aspirin. mdpi.com
Commonly employed thrombosis models for mechanistic insights include:
Ferric Chloride-Induced Thrombosis Model: This model is widely used to study arterial thrombosis. The application of ferric chloride to an artery induces oxidative damage to the vessel wall, leading to thrombus formation. This model is valuable for assessing the efficacy of antiplatelet and anticoagulant agents.
Inferior Vena Cava (IVC) Ligation or Stenosis Model: These models are used to study venous thrombosis. Complete ligation of the IVC induces stasis, a major contributor to venous thrombus formation. The stenosis model, which involves partial occlusion of the IVC, allows for the study of thrombus formation under conditions of altered blood flow. unc.edu
Laser-Induced Thrombosis Model: This technique allows for precise injury to the vessel wall, leading to platelet activation and thrombus formation, which can be visualized in real-time using intravital microscopy.
These models are crucial for understanding how this compound analogs might interfere with the molecular mechanisms of thrombosis, such as platelet aggregation and the coagulation cascade.
Experimental Structure-Activity Relationship (SAR) Analysis
The systematic investigation of how chemical structure influences biological activity is fundamental to drug discovery. For pyrazolo-pyridine and related heterocyclic systems, several SAR studies have been conducted to optimize their therapeutic properties.
A study on a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridines, which are structurally very similar to the target compound, provided valuable SAR insights. The potency of these compounds as inhibitors of human eosinophil phosphodiesterase was improved by incorporating the lactam moiety into a triazolo ring. nih.gov This modification resulted in nonionizable analogs with improved physicochemical properties. nih.gov
Another SAR study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents revealed key pharmacophoric features. nih.govnih.gov The study explored various substitutions on the core scaffold and identified that specific modifications led to a substantial improvement in antitubercular activity with low cytotoxicity. nih.govnih.gov
The following interactive table details the structure-activity relationships of a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs against Mycobacterium tuberculosis.
| Compound | R1 | R2 | R3 | MIC (µM) |
| P1 | H | Me | H | >100 |
| P2 | Me | H | H | >100 |
| P6 | H | H | Ph | 25 |
| P8 | H | H | 4-F-Ph | 6.25 |
| P9 | H | H | 4-Cl-Ph | 6.25 |
| P16 | H | H | 2-thienyl | 12.5 |
This SAR data underscores the importance of specific substituents at various positions on the pyrazolo-pyridine core in modulating biological activity.
Applications of the Pyrazolo 3,4 C Pyridin 7 4h One Scaffold in Chemical Biology
Utilization in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds in modern drug discovery. This approach relies on screening collections of low molecular weight compounds, or "fragments," that typically exhibit weak binding to a biological target. The pyrazolo[3,4-c]pyridine core is an exemplary scaffold for FBDD due to its inherent drug-like properties and the numerous vectors for chemical elaboration. rsc.orgrsc.orgresearchgate.netresearchgate.net
The utility of the pyrazolo[3,4-c]pyridine scaffold in FBDD lies in its ability to be systematically and selectively functionalized. Researchers have developed synthetic routes to produce halogenated derivatives, such as 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile platforms for diversification. rsc.orgrsc.orgresearchgate.net These halogenated intermediates can undergo a variety of cross-coupling reactions to introduce new substituents at specific positions, allowing for the exploration of the chemical space around the core scaffold. This vectorial functionalization is crucial in FBDD for optimizing the binding interactions of a fragment with its target protein. rsc.orgrsc.orgresearchgate.net
The key positions for modification on the pyrazolo[3,4-c]pyridine scaffold in the context of FBDD are outlined below:
| Position | Method of Functionalization | Type of Coupling Reaction |
| N-1 and N-2 | Protection-group and N-alkylation reactions | N/A |
| C-3 | Tandem borylation and subsequent cross-coupling | Suzuki-Miyaura |
| C-5 | Palladium-catalyzed amination | Buchwald-Hartwig |
| C-7 | Selective metalation followed by reaction with electrophiles or transmetalation and cross-coupling | Negishi |
This multi-directional approach to chemical modification allows for the systematic evolution of a weakly binding fragment into a potent and selective lead compound. rsc.orgrsc.orgresearchgate.net The structural rigidity of the pyrazolo[3,4-c]pyridine core ensures that the appended functional groups are presented to the biological target in a well-defined orientation, facilitating the structure-activity relationship (SAR) studies that are central to the FBDD process.
Development of Chemical Probes for Biological Systems
Chemical probes are indispensable tools in chemical biology for the study of biological processes and the validation of drug targets. The pyrazolo[3,4-c]pyridine scaffold has been utilized as a core structure for the development of such probes. For instance, 7-aminopyrazolo[3,4-c]pyridine has been synthesized and employed as a probe for the preparation of compounds with pharmacological interest. researchgate.net The amino group at the 7-position provides a convenient handle for further chemical modifications, allowing for the attachment of reporter groups, such as fluorescent dyes or affinity tags, or for the exploration of interactions with specific biological targets.
The development of potent and selective inhibitors based on this scaffold allows for the creation of chemical probes to investigate the physiological and pathological roles of their target proteins. For example, derivatives of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have been identified as inhibitors of human eosinophil phosphodiesterase (PDE4). nih.gov A highly potent and selective inhibitor from this class could be modified to generate a chemical probe to study the distribution and function of PDE4 in cells and tissues.
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The pyrazole (B372694) ring system, a key component of the pyrazolo[3,4-c]pyridin-7(4H)-one core, is widely recognized as a privileged scaffold. researchgate.net This is evidenced by its presence in a number of approved drugs with diverse therapeutic applications. researchgate.net
The broader family of pyrazolopyridines, including the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine isomers, has demonstrated significant potential in medicinal chemistry research. mdpi.comrsc.orgnih.gov These scaffolds have been investigated for a wide range of biological activities, highlighting their versatility. The pyrazolo[3,4-c]pyridine core, in particular, has attracted attention due to its structural resemblance to purine (B94841), a fundamental component of nucleic acids and a key recognition element for many enzymes. rsc.org This similarity allows pyrazolo[3,4-c]pyridine derivatives to act as mimics of endogenous ligands and to interact with purine-binding sites in proteins, such as kinases.
The therapeutic potential of the pyrazolopyridine scaffold is illustrated by the diverse range of biological targets that have been successfully modulated by compounds containing this core structure.
| Biological Target Class | Specific Examples | Therapeutic Area |
| Kinases | PIM-1 Kinase nih.gov, Tropomyosin receptor kinases (TRKs) nih.gov, TANK-binding kinase 1 (TBK1) nih.gov | Cancer, Immunology |
| Phosphodiesterases | Phosphodiesterase 4 (PDE4) nih.gov | Inflammatory Diseases |
| Other Enzymes and Receptors | Not specified | Various |
The successful development of potent and selective modulators for these targets underscores the privileged nature of the pyrazolopyridine scaffold and its importance in contemporary drug discovery efforts.
Precursors and Building Blocks for Complex Heterocyclic Structures
The chemical reactivity of the pyrazolo[3,4-c]pyridin-7(4H)-one scaffold and its derivatives makes them valuable precursors and building blocks for the synthesis of more complex heterocyclic structures. The strategic introduction of functional groups at various positions on the bicyclic core allows for a wide array of subsequent chemical transformations.
As previously mentioned, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines provides a key entry point for the construction of more elaborate molecules. rsc.orgrsc.orgresearchgate.net These halogenated intermediates are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern organic synthesis.
| Reaction Type | Reagents/Catalysts | Position of Functionalization |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid/ester | C-3, C-5, C-7 |
| Buchwald-Hartwig Amination | Palladium catalyst, amine | C-5 |
| Negishi Coupling | Palladium catalyst, organozinc reagent | C-7 |
These synthetic methodologies enable the construction of libraries of compounds with diverse substitution patterns, which is essential for systematic SAR studies and the optimization of biological activity. rsc.orgrsc.orgresearchgate.net The ability to selectively functionalize different positions of the pyrazolo[3,4-c]pyridine core allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. This synthetic tractability solidifies the role of the pyrazolo[3,4-c]pyridin-7(4H)-one scaffold as a valuable building block in the synthesis of complex, biologically active heterocyclic compounds.
Future Research Directions and Current Challenges in Pyrazolo 3,4 C Pyridin 7 4h One Chemistry
Expanding Synthetic Horizons and Green Chemistry Integration
The synthesis of pyrazolo[3,4-c]pyridine scaffolds has traditionally involved multi-step processes. rsc.org However, the future of synthesizing 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one and its analogs lies in enhancing efficiency and sustainability. A significant advancement has been the development of methods for "vectorial functionalisation," which allows for the selective elaboration of the core scaffold along multiple growth vectors (N-1, N-2, C-3, C-5, and C-7 positions). rsc.orgresearchgate.net This enables the creation of diverse chemical libraries for drug discovery.
Future synthetic strategies are increasingly focused on integrating green chemistry principles. This includes the development of one-pot, multi-component reactions that reduce waste and improve atom economy. nih.gov For related pyrazolopyridine scaffolds, solvent-free grinding methods and the use of eco-friendly catalysts like polyethylene (B3416737) glycol (PEG-400) have proven effective, suggesting a promising direction for the synthesis of the title compound. researchgate.net The use of recyclable solid acid catalysts, such as amorphous carbon-supported sulfonic acid, offers advantages like mild reaction conditions, operational simplicity, and low cost, aligning with the goals of sustainable chemistry. nih.gov Another avenue for exploration is the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. rsc.org
Key Green Chemistry Approaches for Future Synthesis:
| Approach | Potential Advantage | Example from Related Scaffolds |
| One-Pot Reactions | Reduced workup steps, less solvent waste, higher efficiency. | One-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov |
| Eco-Friendly Catalysts | Reusability, lower toxicity, milder reaction conditions. | Meglumine-catalyzed synthesis of pyrazolo[3,4-b]pyridines. researchgate.net |
| Solvent-Free Conditions | Reduced environmental impact, lower cost, simplified purification. | Grinding method for pyrazolo[3,4-b]pyridines synthesis. researchgate.net |
| Microwave Irradiation | Accelerated reaction rates, improved yields, enhanced efficiency. | Microwave-assisted multi-component synthesis of pyrazolo[3,4-b]pyridines. rsc.org |
Uncovering Novel Biological Targets and Mechanistic Pathways (Pre-clinical)
Derivatives of the this compound scaffold have been identified as potent inhibitors of key enzymes implicated in disease, highlighting the therapeutic potential of this chemical class. Pre-clinical research has successfully identified at least two significant biological targets.
One major target is Autotaxin (ATX) , an enzyme crucial for producing lysophosphatidic acid (LPA), a signaling molecule involved in inflammation and fibrosis. nih.govnih.gov Novel inhibitors incorporating the 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core have been developed as allosteric inhibitors of ATX. nih.govacs.org In a preclinical mouse model of bleomycin-induced pulmonary fibrosis, optimal compounds significantly reduced fibrosis by modulating the TGF-β/Smad signaling pathway and decreasing collagen deposition. nih.gov
Another identified target is human eosinophil phosphodiesterase 4 (PDE4) , an enzyme involved in inflammatory pathways, particularly in respiratory diseases like asthma. nih.gov High-throughput screening led to the discovery of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as a novel class of PDE4 inhibitors.
Table of Identified Biological Targets and Pre-clinical Findings:
| Biological Target | Therapeutic Area | Key Pre-clinical Findings | Example Compound IC50 |
|---|---|---|---|
| Autotaxin (ATX) | Pulmonary Fibrosis | Allosteric inhibition; regulation of TGF-β/Smad pathway; downregulation of collagen. nih.govacs.org | 0.7 nM nih.gov |
| Phosphodiesterase 4 (PDE4) | Inflammation / Asthma | Inhibition of human eosinophil PDE; reduction in eosinophil and neutrophil responses in atopic models. | 0.03-1.6 µM range for analogues. |
Future research will focus on identifying additional novel targets and elucidating the precise mechanisms of action. The structural similarity of the pyrazolopyridine core to purines suggests that these compounds may interact with a wide range of biological targets, including various kinases and other ATP-binding proteins. rsc.orgmdpi.com
Advancements in Computational and Predictive Modeling
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of pyrazolo[3,4-c]pyridin-7(4H)-one derivatives. Molecular docking and pharmacophore mapping have been instrumental in designing inhibitors for related pyrazolopyridine scaffolds targeting enzymes like TRKA kinase. nih.gov These models help predict binding modes and identify essential structural features for biological activity, such as hydrogen bond donors/acceptors and aromatic ring systems. nih.gov
Future advancements will likely involve the integration of more sophisticated computational techniques. Machine learning and artificial intelligence (AI) can be used to develop predictive models for anticancer activity, as has been demonstrated for pyrazolo[3,4-b]pyridin-6-one derivatives. rsc.org Molecular dynamics simulations can provide deeper insights into the binding interactions and stability of the ligand-protein complex, helping to explain structure-activity relationships (SAR) at a dynamic level. rsc.org
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.gov The "BOILED-Egg" model, for instance, can predict gastrointestinal absorption and blood-brain barrier penetration, guiding the design of molecules with better drug-like properties. nih.gov
Challenges in Scaffold Diversification and Lead Optimization (Pre-clinical)
While the pyrazolo[3,4-c]pyridine scaffold is promising, its development from a fragment or hit to a clinical lead presents significant challenges. A primary hurdle is achieving selective functionalization at the various positions on the bicyclic ring system (N-1, N-2, C-3, C-5, C-7). researchgate.net Developing robust and regioselective synthetic methods for each position is critical for effective scaffold diversification and SAR exploration. rsc.orgresearchgate.net For instance, selective metalation at C-7 can be achieved, but similar conditions applied to a different N-protected isomer may lead to inefficient metalation at C-3 instead. researchgate.net
Another challenge lies in the lead optimization process, which requires a delicate balance between improving potency and maintaining favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.net For example, while modifications might enhance a compound's inhibitory activity (IC50), they could negatively impact its solubility, cell permeability, or metabolic stability. The optimization of ATX inhibitors based on the 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core successfully navigated this challenge, leading to a potent compound with favorable oral bioavailability and a good in vivo safety profile. acs.org However, issues such as rapid protodeborylation during cross-coupling reactions at the C-3 position can hinder the synthesis of desired analogs, requiring modified conditions like the use of a copper co-catalyst. researchgate.net
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To fully understand the biological impact of this compound derivatives, future research must move beyond single-target interactions towards a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. ucsd.eduosti.gov
This integrative strategy can provide a comprehensive picture of how a compound affects cellular networks. researchgate.net For example, transcriptomics (RNA-seq) can reveal changes in gene expression downstream of target inhibition, while proteomics can identify off-target effects or unexpected protein interactions. Metabolomics can uncover alterations in cellular metabolic pathways, providing functional insights into the compound's mechanism of action.
By combining these datasets, researchers can build more complete models of a drug's effect, identify novel biomarkers for efficacy, and better predict potential liabilities. ucsd.edunih.gov This multi-omics approach will be crucial for the deep biological profiling of lead compounds and for advancing the most promising candidates toward clinical development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves multicomponent reactions (MCRs) using hydrazine derivatives and cyclic ketones. For example, a meglumine-catalyzed one-pot synthesis (ethanol solvent, room temperature, 10 mol% catalyst) achieves moderate yields (40-60%) by optimizing stoichiometry and reaction time (300 min) . Key parameters include:
- Catalyst loading : Higher concentrations (>15 mol%) may induce side reactions.
- Solvent polarity : Ethanol outperforms DMF due to better solubility of intermediates.
- Temperature control : Room temperature minimizes decomposition of nitroaryl intermediates.
- Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (meglumine) | 10 mol% | +15% efficiency |
| Reaction time | 300 min | Maximizes conversion |
| Solvent | Ethanol | Prevents byproducts |
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H NMR (DMSO-d6) shows distinct peaks for NH (δ 10.2 ppm) and pyridinone protons (δ 7.8–8.1 ppm) .
- XRD : Single-crystal X-ray diffraction confirms bond lengths (C-N: 1.34 Å) and dihedral angles (pyrazole-pyridinone: 12.7°) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 153.1) aligns with the molecular formula CHNO .
Q. What theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic substitution at the pyrazole ring. Frontier molecular orbital analysis (HOMO-LUMO gap: 4.2 eV) predicts nucleophilic attack at C3 . Pair with Hammett constants (σ = 0.23) to rationalize substituent effects on reaction rates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Step 1 : Cross-validate using hybrid techniques (e.g., 2D NMR COSY and HSQC to assign overlapping signals) .
- Step 2 : Employ computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to compare experimental vs. theoretical shifts .
- Case Study : A 2024 study resolved conflicting C NMR data for a 3-nitro derivative by correlating DFT-calculated shifts (±2 ppm error) with experimental values .
Q. What experimental designs optimize reaction conditions for synthesizing novel derivatives?
- Methodological Answer : Apply factorial design (2 matrix) to screen variables:
- Factors : Catalyst type (meglumine vs. DBU), solvent (EtOH vs. THF), temperature (25°C vs. 60°C).
- Response Surface Methodology (RSM) : Identified EtOH + meglumine at 25°C as optimal (yield: 68% ± 3%) .
- Table :
| Factor | Level 1 | Level 2 | Optimal Choice |
|---|---|---|---|
| Catalyst | Meglumine | DBU | Meglumine |
| Solvent | EtOH | THF | EtOH |
| Temperature | 25°C | 60°C | 25°C |
Q. How do electronic and steric effects influence the compound’s bioactivity in preliminary assays?
- Methodological Answer :
- Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO) at C3 to enhance binding affinity (ΔG = -8.2 kcal/mol) to kinase targets, validated via molecular docking (AutoDock Vina) .
- Steric Effects : Bulkier substituents (e.g., -CF) reduce activity (IC increases from 12 nM to 480 nM) due to hindered access to hydrophobic pockets .
- Validation : Pair SPR (surface plasmon resonance) with MD simulations (GROMACS) to quantify binding kinetics .
Methodological Notes for Data Contradiction Analysis
- Conflicting Crystallographic Data : If XRD results deviate from computational models (e.g., bond angle discrepancies >5°), re-examine crystal packing forces using Mercury Software .
- Divergent Biological Activity : Use cheminformatics tools (e.g., PubChem BioAssay) to compare batch-to-batch purity (HPLC ≥97% required) and rule out impurity-driven artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
